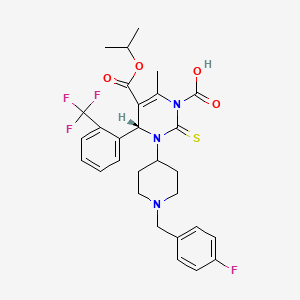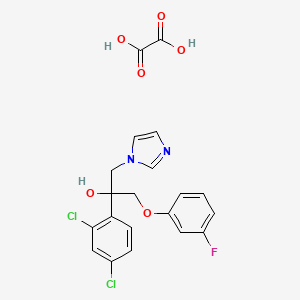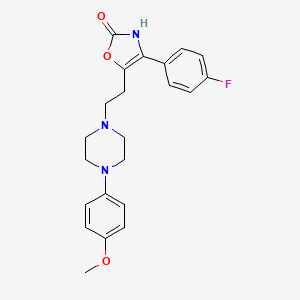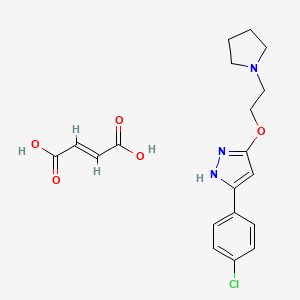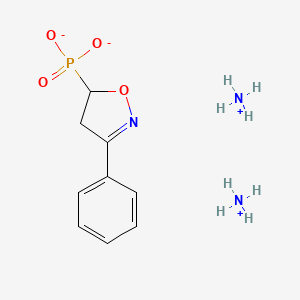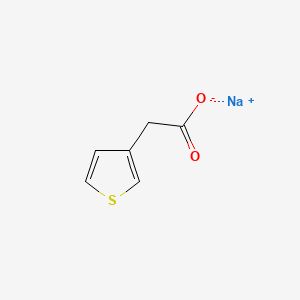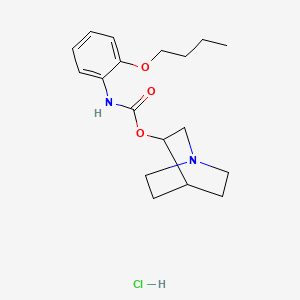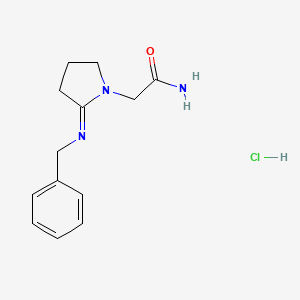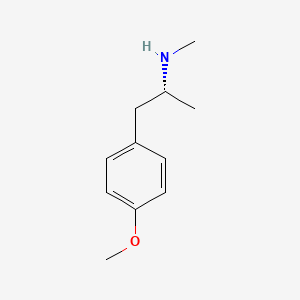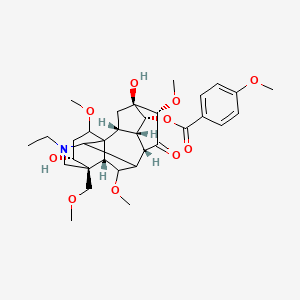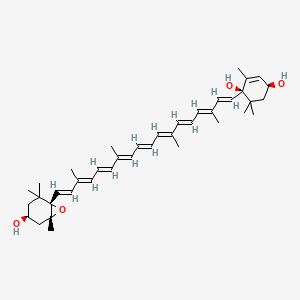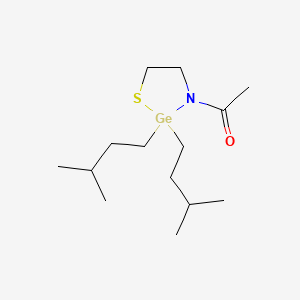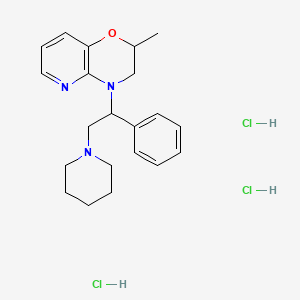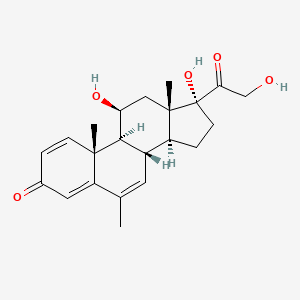
6,7-Didehydro methylprednisolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Didehydro methylprednisolone: is a synthetic glucocorticoid derived from methylprednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Didehydro methylprednisolone involves multiple steps starting from 16-dehydropregnenolone acetate (16-DPA). The process includes the formation of 16,17-epoxy progesterone, followed by hydroxylation and dehydrogenation reactions. The key steps involve:
Formation of 16,17-epoxy progesterone: This is achieved through the reaction of 16-DPA with peracetic acid.
Hydroxylation: The 16,17-epoxy progesterone is then hydroxylated using Rhizopus nigricans fermentation to form 11α-hydroxy-16,17-epoxy progesterone.
Dehydrogenation: The final step involves dehydrogenation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Didehydro methylprednisolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6,7-Didehydro methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of HPLC methods.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the pharmaceutical industry for the production of anti-inflammatory drugs.
Mécanisme D'action
6,7-Didehydro methylprednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammation and immune response. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration .
Comparaison Avec Des Composés Similaires
- Methylprednisolone
- Prednisolone
- Dexamethasone
- Betamethasone
Comparison: 6,7-Didehydro methylprednisolone is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties compared to other glucocorticoids. It has a higher affinity for glucocorticoid receptors and a longer duration of action .
Propriétés
Numéro CAS |
95810-22-3 |
|---|---|
Formule moléculaire |
C22H28O5 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,8-9,14-15,17,19,23,25,27H,5,7,10-11H2,1-3H3/t14-,15-,17-,19+,20-,21-,22-/m0/s1 |
Clé InChI |
HUIXPSHOHWWSPD-SJLJSBKTSA-N |
SMILES isomérique |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
SMILES canonique |
CC1=CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


